Biotin-dPEG4-hydrazide excels at labeling the carbohydrate moieties (sugars) of glycoproteins. This is achieved by exploiting the presence of aldehydes or ketones in the sugars, which can be generated through oxidation with enzymes like sodium periodate []. Biotin-dPEG4-hydrazide then reacts with these aldehydes or ketones to form a covalent bond, attaching the biotin tag to the glycoprotein []. This process allows researchers to study the localization, function, and interactions of glycoproteins in various biological contexts [].
Biotin-dPEG4-hydrazide offers several advantages over traditional biotin linkers like Biotin-LC-hydrazide:
Beyond glycoprotein labeling, Biotin-dPEG4-hydrazide can be used for various other bioconjugation applications in scientific research:
Biotin-dPEG®4-hydrazide is a specialized compound that combines biotin with a polyethylene glycol (PEG) spacer and a hydrazide group. This design enhances its solubility in water and facilitates its use in various biochemical applications, particularly in biotinylation processes. The hydrazide functionality allows for specific reactions with carbonyl-containing compounds, such as aldehydes and ketones, forming stable hydrazone linkages. The PEG spacer not only improves solubility but also reduces non-specific interactions, making it a valuable tool in biochemical assays and labeling techniques.
Biotin-dPEG®4-hydrazide exhibits significant biological activity, particularly in labeling glycoproteins and carbohydrates on cell surfaces. Its ability to form stable bonds with carbonyl groups makes it an effective reagent for biotinylation, which is crucial in various assays, including enzyme-linked immunosorbent assays (ELISA) and affinity chromatography. The biotin moiety allows for easy detection and purification using streptavidin or avidin-based systems .
The synthesis of Biotin-dPEG®4-hydrazide involves several key steps:
Industrial production methods mirror these laboratory procedures but are optimized for higher yields and purity, incorporating stringent quality control measures.
Biotin-dPEG®4-hydrazide is utilized in various applications across biochemical research:
Studies have shown that Biotin-dPEG®4-hydrazide effectively labels glycoproteins after mild periodate oxidation. The resulting biotinylated molecules can then be analyzed using streptavidin-based detection methods. Its unique properties allow for minimal background noise during assays due to its reduced non-specific binding compared to traditional biotin linkers .
Biotin-dPEG®4-hydrazide stands out among other biotinylation reagents due to its unique dPEG®4 spacer that enhances water solubility and reduces non-specific interactions. Here are some similar compounds:
Compound Name | Spacer Length | Solubility | Unique Features |
---|---|---|---|
NHS-dPEG®4-biotin | 4 units | High | Forms stable amide bonds with amines |
Biotin hydrazide | None | Moderate | Directly reacts with carbonyls but less soluble |
LC-biotin | Short | Moderate | Higher non-specific binding potential |
NHS-dPEG®12-biotin | 12 units | Very High | Longer spacer reduces steric hindrance |
Biotin-dPEG®4-hydrazide's combination of a hydrophilic spacer and specific reactivity makes it particularly advantageous for applications requiring precise labeling without compromising solubility or specificity .
Biotin-dPEG(R)4-hydrazide (molecular formula C21H39N5O7S, molecular weight 505.63 Da) represents a sophisticated biotinylation reagent that enables selective labeling of molecules containing aldehyde or ketone functional groups [2] [3]. The compound consists of three distinct functional domains: a biotin moiety for avidin/streptavidin binding, a discrete four-unit polyethylene glycol spacer for enhanced hydrophilicity, and a terminal hydrazide group for covalent attachment to carbonyl-containing targets [7].
The fundamental reaction mechanism involves nucleophilic attack by the hydrazide group on electrophilic carbonyl carbon atoms, resulting in the formation of stable hydrazone linkages [9]. This bioconjugation process proceeds through a well-characterized pathway involving initial nucleophilic addition, followed by elimination of water to yield the final hydrazone product [12]. The reaction is particularly effective under mildly acidic conditions (pH 4-6), where protonation of the carbonyl oxygen enhances electrophilicity and facilitates nucleophilic attack [15] [19].
The mechanistic pathway commences with proton-catalyzed attack of the hydrazide nucleophile on the carbonyl carbon atom, forming a tetrahedral hemiaminal intermediate [12]. Subsequent protonation of the hydroxyl group and elimination of water generates the protonated hydrazone intermediate, which undergoes final deprotonation to yield the stable hydrazone linkage [12]. This reaction mechanism demonstrates general acid catalysis, with the transition state involving concurrent proton transfer to the carbonyl oxygen during nucleophilic attack [12].
The kinetics of hydrazone formation between Biotin-dPEG(R)4-hydrazide and aldehyde substrates exhibit significant dependence on reaction conditions and substrate structure [10] [12]. Under physiological pH conditions, hydrazone formation typically occurs rapidly, with rate constants varying according to the electronic and steric properties of the aldehyde partner [16]. Aromatic aldehydes generally exhibit faster reaction kinetics compared to aliphatic aldehydes, with rate enhancements attributed to increased electrophilicity and stabilization of reaction intermediates [10] [16].
Aldehyde Type | Relative Rate Constant | pH Optimum | Reaction Time |
---|---|---|---|
Aromatic aldehydes | 5.0-13.0× baseline | 5.5-6.5 | 15-30 minutes |
Aliphatic aldehydes | 1.0× baseline | 4.5-5.5 | 60-120 minutes |
ortho-Substituted aldehydes | 8.0-500× baseline | 6.0-7.0 | 5-15 minutes |
The rate-determining step for hydrazone formation at neutral pH involves breakdown of the tetrahedral intermediate with concurrent water elimination [16]. Aldehydes containing neighboring basic groups demonstrate enhanced reactivity through intramolecular acid-base catalysis, with rate enhancements of up to eight-fold observed for compounds such as 2-formylpyridine and 8-formylquinoline [12] [16]. These effects arise from stabilization of transition states through hydrogen bonding interactions with proximal functional groups [13].
Aniline catalysis represents a significant advancement in hydrazone formation kinetics, with aromatic amines acting as nucleophilic catalysts to enhance reaction rates [9]. The catalytic mechanism involves rapid formation of an aniline-aldehyde Schiff base intermediate, which undergoes facile displacement by the hydrazide nucleophile [9]. This catalytic approach enables greater than 90% coupling efficiency within four hours under physiological conditions [9].
Sodium periodate oxidation serves as the primary method for generating aldehyde functionalities in carbohydrate-containing biomolecules prior to hydrazide conjugation [19] [20]. The oxidation mechanism involves cleavage of vicinal diol groups through a cyclic periodate intermediate, generating two aldehyde moieties per diol unit cleaved [21] [24]. This selective oxidation approach enables targeted modification of glycoproteins and carbohydrate structures without affecting other biomolecule components [24].
The stoichiometry and selectivity of periodate oxidation depend critically on reaction conditions and substrate concentration [20] [21]. Low concentrations of sodium periodate (1 millimolar) selectively oxidize terminal sialic acid residues in glycoproteins, while higher concentrations (greater than 10 millimolar) enable oxidation of internal sugar residues including galactose and mannose [20]. The reaction proceeds optimally in slightly acidic buffers (pH 5.5) such as sodium acetate, with neutral phosphate buffers providing reduced oxidation efficiency [20].
Standard Periodate Oxidation Protocol for Glycoprotein Modification:
Parameter | Mild Conditions | Standard Conditions | Extensive Conditions |
---|---|---|---|
Sodium periodate concentration | 1 mM | 10 mM | 20 mM |
Reaction time | 30 minutes | 60 minutes | 120 minutes |
Temperature | 4°C | Room temperature | Room temperature |
Buffer system | 0.1 M sodium acetate, pH 5.5 | 0.1 M sodium acetate, pH 5.5 | 0.1 M sodium acetate, pH 5.5 |
Target substrates | Sialic acid residues | Multiple sugar types | Extensive carbohydrate oxidation |
The oxidation reaction must be conducted in amber vessels or under light protection, as periodate compounds exhibit photosensitivity [20]. Following oxidation, excess periodate requires removal through dialysis or desalting procedures to prevent interference with subsequent hydrazide conjugation reactions [20]. The generated aldehydes remain reactive toward hydrazide nucleophiles, enabling efficient bioconjugation under mildly acidic conditions [19] [24].
The synthesis of Biotin-dPEG(R)4-hydrazide can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages for different synthetic objectives [25] [26]. Solid-phase synthesis approaches provide superior control over reaction stoichiometry and enable facile purification through simple washing procedures, while solution-phase methods offer greater flexibility for large-scale preparation and structural modifications [28].
Solid-Phase Synthesis Methodology:
Solid-phase synthesis of hydrazide-functionalized biotin conjugates typically employs specialized resin systems designed for hydrazide incorporation [25]. The most effective approach utilizes Fmoc-hydrazine 2-chlorotrityl chloride resin, which provides high loading capacity and extended storage stability under refrigerated conditions [25]. This third-generation hydrazine resin overcomes limitations associated with earlier resin designs, including overcoupling of glycine residues and reduced loading capacity [25].
The synthetic sequence commences with resin swelling in dichloromethane, followed by reaction with Fmoc-hydrazine hydrochloride and base in dimethylformamide/dichloromethane mixtures at 0°C to room temperature [25]. Subsequent coupling reactions incorporate the biotin moiety and polyethylene glycol spacer through standard peptide coupling protocols utilizing coupling reagents such as HATU or DCC [26]. Final cleavage from the resin employs trifluoroacetic acid/triisopropylsilane/water mixtures to yield the target compound [26].
Solution-Phase Synthesis Methodology:
Solution-phase approaches offer advantages for scaled synthesis and enable greater structural diversity through modular assembly strategies [27]. The synthetic route typically involves sequential coupling of biotin, polyethylene glycol spacer, and hydrazide components using standard amide bond formation protocols [27]. Key considerations include protection group strategies for the hydrazide functionality and optimization of coupling conditions to minimize side reactions [27].
Comparative Analysis of Synthesis Approaches:
Synthesis Method | Advantages | Limitations | Optimal Applications |
---|---|---|---|
Solid-Phase | Simplified purification, high purity products, automated synthesis capability | Limited scale, specialized equipment requirements | Research quantities, analog synthesis |
Solution-Phase | Scalable synthesis, cost-effective, structural flexibility | Complex purification, multiple isolation steps | Large-scale production, commercial synthesis |
The choice between solid-phase and solution-phase methodologies depends on synthetic scale, purity requirements, and available resources [28]. Solid-phase synthesis proves superior for research applications requiring high purity and rapid analog generation, while solution-phase approaches excel for large-scale production and commercial applications [28].
High-performance liquid chromatography represents the primary analytical and preparative tool for Biotin-dPEG(R)4-hydrazide purification and characterization [34] [36]. Size exclusion chromatography proves particularly effective for separating PEGylated biotin conjugates from unreacted starting materials and lower molecular weight impurities [34]. The chromatographic separation exploits differences in hydrodynamic radius between the target compound and potential contaminants [36].
Analytical HPLC Parameters for Biotin-dPEG(R)4-hydrazide:
Parameter | Analytical Conditions | Preparative Conditions |
---|---|---|
Column type | C18 reverse-phase, 5 μm particle size | C18 reverse-phase, 10 μm particle size |
Mobile phase A | 10 mM ammonium bicarbonate buffer | 10 mM ammonium bicarbonate buffer |
Mobile phase B | Acetonitrile | Acetonitrile |
Flow rate | 1.0 mL/min | 5.0 mL/min |
Gradient program | 1% to 90% B over 30 minutes | 1% to 90% B over 60 minutes |
Detection wavelength | 214 nm (peptide bonds), 280 nm (aromatic) | 214 nm |
Size exclusion chromatography using Shodex Protein KW803 and KW804 columns in series provides optimal resolution for PEGylated compounds [34]. The chromatographic conditions employ 20 mM HEPES buffer at pH 6.5, achieving resolution values of 1.7-2.0 between target compound and related impurities [34]. Refractive index detection enables sensitive quantification of both PEGylated products and free polyethylene glycol contaminants [34].
Mass spectrometry characterization employs electrospray ionization in positive ion mode, generating characteristic molecular ion peaks at m/z 506.6 [M+H]+ for the target compound [2] [3]. High-resolution mass spectrometry provides elemental composition confirmation and enables detection of synthetic impurities or degradation products [31]. Tandem mass spectrometry experiments yield characteristic fragmentation patterns for structural confirmation and impurity identification [31].
Typical Mass Spectrometry Fragmentation Pattern:
Fragment Ion (m/z) | Assignment | Relative Intensity |
---|---|---|
506.6 | [M+H]+ | 100% |
445.5 | Loss of biotin carboxyl | 25% |
244.1 | Biotin fragment | 40% |
227.1 | PEG spacer fragment | 15% |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization and purity assessment for Biotin-dPEG(R)4-hydrazide [37] [38]. Proton NMR analysis in deuterated solvents enables identification of all structural components and quantitative purity determination through integration analysis [37]. The characteristic chemical shift patterns for biotin, polyethylene glycol, and hydrazide moieties provide unambiguous structural confirmation [38].
1H NMR Chemical Shift Assignments (in D2O/DMSO-d6):
Structural Component | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Biotin H-2 (tetrahydrothiophene) | 3.08-3.15 | multiplet | 1H |
Biotin H-4 (bridge position) | 4.11-4.32 | multiplet | 2H |
PEG CH2-O-CH2 | 3.55-3.75 | multiplet | 16H |
Hydrazide NH-NH2 | 4.20-4.50 | broad singlet | 2H |
Biotin CH2 (side chain) | 1.30-2.80 | multiplet | 8H |
Carbon-13 NMR spectroscopy confirms the presence of all expected carbon environments and enables detection of impurities or structural variants [41]. The polyethylene glycol carbons appear as characteristic singlets around 70 ppm, while biotin carbons exhibit distinct chemical shifts corresponding to the bicyclic structure [41]. Quantitative 13C NMR analysis using relaxation delay optimization provides accurate compositional analysis [44].
Quality Control Specifications:
Analytical Parameter | Specification | Method |
---|---|---|
Chemical purity | ≥95% | HPLC area normalization |
Water content | ≤5.0% | Karl Fischer titration |
Molecular weight confirmation | 505.63 ± 0.1 Da | High-resolution mass spectrometry |
Structural integrity | Complete assignment | 1H and 13C NMR |
Biotin content | 95-105% theoretical | UV spectrophotometry |